1,9-dihydroxy-6-methyl-4,6,8-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),10,12,14-tetraene-3,5,16-trione
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Overview
Description
1,9-dihydroxy-6-methyl-4,6,8-triazatetracyclo[77002,7010,15]hexadeca-2(7),10,12,14-tetraene-3,5,16-trione is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-dihydroxy-6-methyl-4,6,8-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),10,12,14-tetraene-3,5,16-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of specific diamines with cyanuric chloride can lead to the formation of triazine derivatives, which can then undergo further cyclization to yield the desired tetracyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,9-dihydroxy-6-methyl-4,6,8-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),10,12,14-tetraene-3,5,16-trione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,9-dihydroxy-6-methyl-4,6,8-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),10,12,14-tetraene-3,5,16-trione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 1,9-dihydroxy-6-methyl-4,6,8-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),10,12,14-tetraene-3,5,16-trione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity by forming stable complexes. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth or the prevention of microbial infections. The exact molecular pathways involved depend on the specific biological target and the context of its application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazatetracyclic derivatives, such as:
1,3,5-triazines: Known for their applications in herbicides and polymer stabilizers.
Pyrido[1,2-a]benzimidazoles: Investigated for their anti-malarial and anti-cancer properties.
Isoquinolino[3,4-b]quinoxalines: Explored for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
1,9-dihydroxy-6-methyl-4,6,8-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),10,12,14-tetraene-3,5,16-trione stands out due to its unique tetracyclic structure, which imparts distinct electronic and steric properties. These properties enable it to interact with a wide range of biological targets and make it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,9-dihydroxy-6-methyl-4,6,8-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),10,12,14-tetraene-3,5,16-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c1-17-10-8(11(19)15-12(17)20)13(21)9(18)6-4-2-3-5-7(6)14(13,22)16-10/h2-5,16,21-22H,1H3,(H,15,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZXRLXQYVMKTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)C3(C(=O)C4=CC=CC=C4C3(N2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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